Antibacterial agent 48

Description

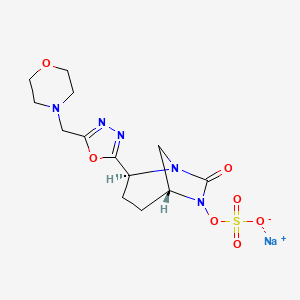

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H18N5NaO7S |

|---|---|

Molecular Weight |

411.37 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C13H19N5O7S.Na/c19-13-17-7-9(18(13)25-26(20,21)22)1-2-10(17)12-15-14-11(24-12)8-16-3-5-23-6-4-16;/h9-10H,1-8H2,(H,20,21,22);/q;+1/p-1/t9-,10+;/m1./s1 |

InChI Key |

XIXCIMATZCYLBG-UXQCFNEQSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Circular Bacteriocin AS-48

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriocin (B1578144) AS-48 is a potent, circular antimicrobial peptide produced by Enterococcus faecalis. Its unique head-to-tail cyclic structure confers remarkable stability against thermal and pH stress, making it a promising candidate for various applications, including food preservation and clinical therapeutics. This guide provides a comprehensive overview of the structure, function, and mechanism of action of AS-48, supplemented with detailed experimental protocols and quantitative data.

Molecular Structure

AS-48 is a 70-amino-acid cationic peptide with a molecular mass of approximately 7.14 kDa.[1] Its defining feature is its circular backbone, formed by a peptide bond between the N-terminal methionine and the C-terminal tryptophan.[1] This circularization is a post-translational modification that significantly contributes to the peptide's stability.[2]

The three-dimensional structure of AS-48, determined by NMR spectroscopy and X-ray crystallography, reveals a globular arrangement of five α-helices (α1-α5) enclosing a compact hydrophobic core.[3][4] The helices are arranged in an up-and-down bundle with the following topology: α1-α2-α3-α4-α5.[3] This compact structure is stabilized by an extensive network of hydrophobic interactions.

A key feature of the AS-48 structure is the asymmetric distribution of charged residues. The majority of the positively charged amino acids (lysine and arginine) are clustered on one face of the molecule, creating a distinct positively charged patch, while the hydrophobic residues are largely buried in the core or exposed on the opposite face.[3] This amphipathic nature is crucial for its interaction with bacterial membranes.

Physicochemical Properties

A summary of the key physicochemical properties of bacteriocin AS-48 is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | ~7.14 kDa | [1] |

| Number of Amino Acids | 70 | [1] |

| Structure | Circular, five α-helices | [3][4] |

| Isoelectric Point (pI) | ~10.5 | [4] |

| Thermal Stability | Stable up to 100°C | [5] |

| pH Stability | Active over a wide pH range | [5] |

Mechanism of Action

The antimicrobial activity of AS-48 is primarily directed at the cytoplasmic membrane of susceptible bacteria.[4] Its mechanism of action is a multi-step process that does not rely on specific protein receptors, which may reduce the likelihood of resistance development.[6]

The proposed mechanism of action can be summarized as follows:

-

Electrostatic Attraction: The positively charged face of AS-48 initially interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria.[3]

-

Membrane Insertion: Following the initial binding, the hydrophobic regions of the AS-48 molecule facilitate its insertion into the lipid bilayer of the cytoplasmic membrane.[3]

-

Pore Formation: Once inserted, AS-48 molecules are proposed to oligomerize within the membrane, forming pores or channels.[3] This pore formation is thought to occur via a "leaky slit" or toroidal pore model, leading to the disruption of the membrane's integrity.

-

Dissipation of Proton Motive Force: The formation of pores leads to the leakage of ions and small molecules across the membrane, dissipating the proton motive force (PMF).[4]

-

Cell Death: The collapse of the PMF disrupts essential cellular processes, such as ATP synthesis and nutrient transport, ultimately leading to cell death.[4]

Antimicrobial Spectrum

Bacteriocin AS-48 exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[4] It is also effective against some Gram-negative bacteria, although generally at higher concentrations.[5] The outer membrane of Gram-negative bacteria provides a protective barrier that reduces the susceptibility to AS-48.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of AS-48 against a selection of clinically relevant bacteria.

| Bacterial Species | Strain | MIC (mg/L) | Reference(s) |

| Staphylococcus aureus | Clinical Isolates (average) | 7.4 ± 0.46 | [7] |

| Staphylococcus aureus | MRSA (average) | 7.086 ± 0.62 | [7] |

| Staphylococcus aureus | Food Isolates (average) | 1.63 ± 0.06 | [7] |

| Listeria monocytogenes | - | 1 | [8] |

| Bacillus licheniformis | - | 12.5 | [8] |

| Bacillus cereus | Psychrotrophic strains | 20-35 | [8] |

Genetic Organization

The genetic determinants for AS-48 production are located on a large, pheromone-responsive plasmid, pMB2, in Enterococcus faecalis.[4] The as-48 gene cluster contains a set of genes responsible for the biosynthesis of the bacteriocin, its secretion, and the immunity of the producer strain.

The key genes in the cluster include:

-

as-48A : The structural gene encoding the pre-pro-peptide of AS-48.

-

Genes for processing and circularization: A set of genes encoding proteins responsible for the cleavage of the leader peptide and the subsequent head-to-tail ligation to form the mature, circular bacteriocin.

-

Genes for transport: These genes encode an ABC transporter system that is responsible for the secretion of AS-48 out of the producer cell.

-

Immunity genes: These genes encode proteins that protect the producer cell from the antimicrobial action of its own bacteriocin.

Experimental Protocols

Purification of Bacteriocin AS-48

This protocol describes a general method for the purification of AS-48 from Enterococcus faecalis culture supernatant.

Materials:

-

M17 broth or other suitable growth medium

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Cation exchange chromatography column (e.g., CM-Sepharose)

-

Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Trifluoroacetic acid (TFA)

-

Spectrophotometer

-

Centrifuge

Protocol:

-

Cultivation: Inoculate a large volume of M17 broth with an AS-48 producing strain of Enterococcus faecalis and incubate at 37°C for 18-24 hours.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 60-80%. Stir at 4°C for at least 4 hours.

-

Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of potassium phosphate buffer.

-

Dialysis: Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove excess salt.

-

Cation Exchange Chromatography: Apply the dialyzed sample to a cation exchange column pre-equilibrated with potassium phosphate buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and test for antimicrobial activity.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate.

-

RP-HPLC: Further purify the active fractions by RP-HPLC on a C18 column using a gradient of acetonitrile in water containing 0.1% TFA.

-

Purity and Yield Assessment: Analyze the purity of the final sample by SDS-PAGE and determine the protein concentration using a suitable method (e.g., Bradford assay or absorbance at 280 nm). Calculate the overall yield.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of AS-48.

Materials:

-

Purified AS-48

-

Mueller-Hinton Broth (MHB) or other appropriate broth for the test organism

-

96-well microtiter plates

-

Test bacterial strain

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Bacterial Inoculum: Grow the test bacterium in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in fresh MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.

-

Prepare AS-48 Dilutions: Prepare a stock solution of AS-48 in sterile water or buffer. Perform serial two-fold dilutions of the AS-48 stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the AS-48 dilutions. This will bring the final bacterial concentration to approximately 5 x 10^5 CFU/mL and will halve the AS-48 concentration in each well.

-

Controls: Include a positive control (wells with bacteria and no AS-48) and a negative control (wells with MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of AS-48 that completely inhibits visible growth of the bacterium.

References

- 1. researchgate.net [researchgate.net]

- 2. AS-48 bacteriocin: close to perfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacteriocin AS-48, a microbial cyclic polypeptide structurally and functionally related to mammalian NK-lysin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biosynthesis of Enterocin AS-48: A Technical Guide for Researchers

An In-depth Exploration of the Genetic Blueprint, Biosynthetic Machinery, and Regulatory Networks Governing the Production of a Potent Circular Bacteriocin (B1578144) in Enterococcus.

Enterocin AS-48 is a potent circular bacteriocin produced by various strains of Enterococcus, most notably Enterococcus faecalis. Its broad spectrum of antimicrobial activity against foodborne pathogens and spoilage bacteria has garnered significant interest for its potential applications in food preservation and as a therapeutic agent. This technical guide provides a comprehensive overview of the biosynthesis pathway of Enterocin AS-48, detailing the genetic determinants, the intricate molecular machinery involved in its production, and the regulatory mechanisms that govern its expression. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating antimicrobial peptide.

The Genetic Architecture: The as-48 Gene Cluster

The genetic determinants for Enterocin AS-48 production are typically encoded on a plasmid, such as the pMB2 plasmid in Enterococcus faecalis S-48. The biosynthesis is orchestrated by a dedicated gene cluster, designated as the as-48 gene cluster. This cluster is organized into two main operons, ensuring the coordinated expression of genes required for bacteriocin production, immunity, and secretion.

Table 1: Genes of the as-48 Biosynthesis Gene Cluster and Their Functions

| Gene | Operon | Putative Function |

| as-48A | as-48ABC | Structural gene encoding the AS-48 prepeptide (pre-AS-48A) |

| as-48B | as-48ABC | Involved in the post-translational modification (cyclization) of pre-AS-48A |

| as-48C | as-48ABC | Putative accessory protein for AS-48 processing and immunity |

| as-48C1 | as-48C1DD1EFGH | Component of an ABC transporter likely involved in AS-48 secretion |

| as-48D | as-48C1DD1EFGH | Component of an ABC transporter likely involved in AS-48 secretion |

| as-48D1 | as-48C1DD1EFGH | Primary immunity protein, conferring resistance to AS-48 |

| as-48E | as-48C1DD1EFGH | Component of a putative ABC transporter involved in immunity |

| as-48F | as-48C1DD1EFGH | Component of a putative ABC transporter involved in immunity |

| as-48G | as-48C1DD1EFGH | Component of a putative ABC transporter involved in immunity |

| as-48H | as-48C1DD1EFGH | Component of a putative ABC transporter involved in immunity |

The Biosynthetic Pathway: From Prepeptide to Potent Bacteriocin

The biosynthesis of Enterocin AS-48 is a multi-step process that begins with the ribosomal synthesis of a linear prepeptide, followed by extensive post-translational modifications and secretion.

-

Transcription and Translation : The as-48A gene is transcribed and translated to produce the 105-amino-acid prepeptide, pre-AS-48A. This precursor contains an N-terminal leader peptide that is crucial for subsequent processing and transport.

-

Post-Translational Modification : The linear pre-AS-48A undergoes a critical maturation step: the formation of a head-to-tail circular peptide bond. This cyclization is a key feature of AS-48 and is essential for its antimicrobial activity and stability. The precise enzymatic machinery responsible for this cyclization is not fully elucidated but is thought to involve the protein product of the as-48B gene.

-

Secretion : The mature, circular Enterocin AS-48 is then secreted out of the producer cell. This process is mediated by a dedicated ABC (ATP-binding cassette) transporter system encoded by the as-48C1 and as-48D genes.

-

Immunity : To protect itself from the potent antimicrobial action of its own product, the producer strain expresses immunity proteins. The primary immunity determinant is the As-48D1 protein. An additional ABC transporter system, encoded by the as-48EFGH operon, is also implicated in providing immunity.

Caption: Biosynthesis pathway of Enterocin AS-48.

Regulation of Biosynthesis

The production of Enterocin AS-48 is a tightly regulated process to ensure efficient synthesis and to prevent self-toxicity. The expression of the as-48 gene cluster is controlled at the transcriptional level by specific promoters. The as-48ABC and as-48C1DD1EFGH operons are transcribed from their own promoters, allowing for differential regulation of the biosynthetic and immunity/secretion genes. Studies have identified key promoter regions upstream of as-48A and within the second operon that drive the expression of the respective genes. Furthermore, there is evidence for post-transcriptional regulation, adding another layer of control to the production of this potent bacteriocin.

Quantitative Data on Enterocin AS-48 Production

The yield of Enterocin AS-48 can be significantly influenced by various factors, including the composition of the growth medium, pH, and temperature. The following tables summarize key quantitative data from studies aimed at optimizing AS-48 production.

Table 2: Optimization of Fermentation Conditions for Enterocin AS-48 Production

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Reference |

| Medium | BHI Broth | TGE Broth | MRS Broth | Whey-based medium | [1] |

| pH | 5.5 | 6.5 | 7.5 | 6.5 | [1] |

| Temperature (°C) | 30 | 37 | 42 | 37 | [1] |

| Inoculum Size (%) | 1 | 2 | 5 | 2 | [1] |

| Aeration | Shaking | Static | Microaerophilic | Static | [1] |

| Max. Yield (AU/mL) | ~1600 | ~3200 | ~1600 | >6400 | [1] |

Table 3: Comparative Production of Enterocin AS-48 in Different Enterococcus Strains

| Strain | Plasmid | Production Level (Relative to S-48) | Reference |

| E. faecalis S-48 | pMB2 | 100% | [2] |

| E. faecalis JH2-2 (transformant) | pAM401-81 (as-48 cluster) | ~90% | [3] |

| E. faecium L50 | pL50-1 | ~75% | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biosynthesis of Enterocin AS-48.

Purification of Enterocin AS-48

A multi-step chromatographic procedure is typically employed for the purification of Enterocin AS-48.

-

Culture and Cell-Free Supernatant Preparation : Enterococcus faecalis is cultured in a suitable broth medium (e.g., BHI) to the late exponential or early stationary phase. The cells are removed by centrifugation, and the supernatant containing the secreted bacteriocin is collected.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation : The bacteriocin is precipitated from the cell-free supernatant by the gradual addition of ammonium sulfate to a final saturation of 60-80%. The precipitate is collected by centrifugation and resuspended in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).

-

Cation Exchange Chromatography : The resuspended sample is loaded onto a cation exchange column (e.g., SP-Sepharose) pre-equilibrated with the same buffer. After washing to remove unbound proteins, the bacteriocin is eluted using a linear gradient of NaCl (e.g., 0-1 M NaCl in 20 mM sodium phosphate, pH 6.0).[4]

-

Hydrophobic Interaction Chromatography (HIC) : Fractions containing AS-48 activity are pooled, and the salt concentration is adjusted. The sample is then loaded onto a HIC column (e.g., Phenyl-Sepharose). Elution is achieved with a decreasing salt gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For final polishing and to obtain highly pure Enterocin AS-48, fractions from HIC are subjected to RP-HPLC on a C8 or C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

Gene Knockout by Homologous Recombination

Creating targeted gene knockouts in the as-48 cluster is crucial for functional analysis. A common method involves homologous recombination.

-

Construction of the Knockout Vector : A suicide vector (unable to replicate in Enterococcus) is used. Upstream and downstream flanking regions of the target gene are PCR amplified and cloned into the suicide vector, flanking an antibiotic resistance cassette.

-

Transformation of Enterococcus faecalis : The constructed knockout vector is introduced into E. faecalis via electroporation.

-

Selection of Single-Crossover Integrants : Transformants are selected on agar (B569324) plates containing the antibiotic corresponding to the resistance cassette in the knockout vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Selection of Double-Crossover Mutants : Single-crossover integrants are then subjected to counter-selection to promote a second recombination event that excises the plasmid backbone, leaving the antibiotic resistance cassette in place of the target gene. This can be achieved using systems like the p-chlorophenylalanine (p-Cl-Phe) sensitivity counterselection system.

-

Verification of the Knockout : The successful deletion of the target gene is confirmed by PCR using primers flanking the gene and by sequencing.[5][6]

Promoter Activity Assay

The activity of the promoters driving the expression of the as-48 operons can be quantified using reporter gene fusions.

-

Construction of Reporter Plasmids : The promoter region of interest is PCR amplified and cloned upstream of a promoterless reporter gene (e.g., gfp for green fluorescent protein or luc for luciferase) in a shuttle vector that can replicate in both E. coli and Enterococcus.

-

Transformation : The reporter plasmid is introduced into the desired Enterococcus strain.

-

Measurement of Reporter Activity : The transformed cells are grown under different conditions (e.g., different growth phases, pH, or in the presence of potential inducing substances).

-

GFP : The fluorescence of the cell culture is measured using a fluorometer or a fluorescence microscope.

-

Luciferase : The luminescence is measured using a luminometer after the addition of the appropriate substrate (e.g., luciferin).

-

-

Data Analysis : The reporter gene activity is typically normalized to the cell density (e.g., optical density at 600 nm) to account for differences in cell growth.[7][8]

Experimental Workflow and Logical Relationships

The study of the Enterocin AS-48 biosynthesis pathway follows a logical progression from genetic identification to functional characterization and application.

Caption: Experimental workflow for studying Enterocin AS-48.

This technical guide provides a foundational understanding of the biosynthesis of Enterocin AS-48. Further research will undoubtedly uncover more intricate details of its regulation and the precise biochemical mechanisms of its maturation, paving the way for the rational design of novel antimicrobial agents and improved production strategies.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. academic.oup.com [academic.oup.com]

- 5. [Construction of luxS gene knockout mutant of Enterococcus faecalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromosomal integration of plasmid DNA by homologous recombination in Enterococcus faecalis and Lactococcus lactis subsp. lactis hosts harboring Tn919 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Construction and Application of a luxABCDE Reporter System for Real-Time Monitoring of Enterococcus faecalis Gene Expression and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

Enterocin AS-48: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterocin AS-48 is a potent circular bacteriocin (B1578144) produced by Enterococcus faecalis that exhibits a broad spectrum of antimicrobial activity against numerous Gram-positive bacteria, including significant foodborne pathogens and spoilage microorganisms. Its unique cyclic structure confers remarkable stability against thermal and pH stress, making it a promising candidate for applications in food preservation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of Enterocin AS-48, complete with detailed experimental protocols and quantitative data analysis.

Discovery and Producing Microorganism

Enterocin AS-48 was first identified and isolated from Enterococcus faecalis (formerly Streptococcus faecalis) subsp. liquefaciens strain S-48.[1] Subsequent research has identified other Enterococcus strains, including food-grade isolates, capable of producing this bacteriocin.[2] The bacteriocin is a 70-amino-acid circular peptide, a characteristic that contributes to its high stability.[2][3] The mature peptide has a molecular mass of approximately 7.14 kDa and a high isoelectric point of around 10.5.[1]

Production of Enterocin AS-48

Optimal production of Enterocin AS-48 can be achieved in various culture media, with yields being significantly influenced by factors such as pH, temperature, and nutrient composition. A common approach involves fermentation in a suitable broth medium, followed by harvesting of the supernatant containing the secreted bacteriocin.

Optimized Fermentation Conditions

Studies have shown that high yields of Enterocin AS-48 can be obtained in a whey-based substrate. Under optimized conditions, including pH stabilization at 6.55 and a 1% glucose concentration, production can reach up to 360 Arbitrary Units (AU)/mL, which is equivalent to 104 µg/mL, after 18 hours of cultivation.[3]

Isolation and Purification of Enterocin AS-48

The purification of Enterocin AS-48 from the culture supernatant is a multi-step process designed to isolate the bacteriocin from other cellular components and media constituents. A typical purification workflow is outlined below.

Purification Workflow Diagram

Caption: A typical workflow for the purification of Enterocin AS-48.

Quantitative Purification Data

The following table summarizes the purification of an enterocin, illustrating the changes in total protein, activity, specific activity, yield, and purification fold at each step. While this is a general example for an enterocin, it reflects the expected trend for AS-48 purification.

| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 500 | 1,200,000 | 2,400 | 100 | 1 |

| Ammonium Sulfate (60%) | 150 | 960,000 | 6,400 | 80 | 2.7 |

| Gel Filtration (Sephadex G-100) | 40 | 720,000 | 18,000 | 60 | 7.5 |

| Cation Exchange (SP-Sepharose) | 5 | 600,000 | 120,000 | 50 | 50 |

| Reversed-Phase HPLC (C18) | 1.2 | 480,000 | 400,000 | 40 | 166.7 |

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.[4]

Antimicrobial Activity of Enterocin AS-48

Enterocin AS-48 displays a broad inhibitory spectrum, particularly against Gram-positive bacteria. Its efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC) against various microorganisms.

Minimum Inhibitory Concentrations (MICs) of Enterocin AS-48

| Target Microorganism | Strain | MIC (µg/mL) | Reference |

| Listeria monocytogenes | Scott A | 1.5 | [5] |

| Staphylococcus aureus | CECT 976 | 2.0 | [5] |

| Bacillus cereus | ATCC 11778 | 1.0 | |

| Enterococcus faecalis | S-47 | 0.5 | [3] |

| Clostridium perfringens | NCTC 8237 | 3.0 | |

| Escherichia coli | O157:H7 | >100 | [3] |

| Salmonella enterica | ser. Typhimurium | >100 | [3] |

Mechanism of Action

The primary target of Enterocin AS-48 is the cytoplasmic membrane of susceptible bacteria.[2] The cationic nature of the peptide facilitates its interaction with the negatively charged phospholipids (B1166683) of the bacterial membrane. Upon binding, AS-48 molecules are thought to undergo a conformational change, leading to their insertion into the membrane and the formation of pores. This disrupts the membrane potential, leading to the leakage of ions and small molecules, and ultimately, cell death.[3][6]

Proposed Mechanism of Action Diagram

Caption: The proposed mechanism of action of Enterocin AS-48 on the bacterial cell membrane.

Experimental Protocols

Production and Purification of Enterocin AS-48

Objective: To produce and purify Enterocin AS-48 from an E. faecalis culture.

Materials:

-

E. faecalis producing strain

-

Appropriate culture medium (e.g., BHI broth or optimized whey-based medium)

-

Ammonium sulfate

-

Phosphate (B84403) buffer (50 mM, pH 7.0)

-

Gel filtration column (e.g., Sephadex G-100)

-

Cation exchange column (e.g., SP-Sepharose)

-

Reversed-phase HPLC system with a C18 column

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Fermentation: Inoculate the E. faecalis strain into the culture medium and incubate under optimal conditions (e.g., 37°C for 18-24 hours).

-

Harvesting: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to achieve 60% saturation while stirring at 4°C. Allow the protein to precipitate for at least 4 hours.

-

Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of phosphate buffer.

-

Gel Filtration Chromatography: Apply the resuspended pellet to a gel filtration column equilibrated with phosphate buffer. Elute with the same buffer and collect fractions. Assay fractions for antimicrobial activity.

-

Cation Exchange Chromatography: Pool the active fractions from gel filtration and load them onto a cation exchange column equilibrated with a low salt buffer. Elute the bound bacteriocin using a linear salt gradient (e.g., 0-1 M NaCl).

-

Reversed-Phase HPLC: Further purify the active fractions from the cation exchange step using a C18 RP-HPLC column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid.

-

Purity Analysis: Assess the purity of the final sample by Tricine-SDS-PAGE and determine the protein concentration.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

Objective: To determine the antimicrobial activity of Enterocin AS-48.

Materials:

-

Purified Enterocin AS-48

-

Indicator microorganism (e.g., Listeria monocytogenes)

-

Appropriate agar (B569324) medium (e.g., BHI agar)

-

Sterile Petri dishes

-

Sterile cork borer or pipette tips

-

Incubator

Protocol:

-

Prepare Indicator Lawn: Prepare a molten soft agar (0.7% agar) and cool to 45°C. Inoculate with an overnight culture of the indicator strain to a final concentration of approximately 10^6 CFU/mL. Pour the inoculated soft agar over a pre-poured base of the same agar medium in a Petri dish and allow it to solidify.

-

Create Wells: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

-

Sample Application: Add a known volume (e.g., 50 µL) of the purified Enterocin AS-48 solution (and serial dilutions) to each well.

-

Incubation: Incubate the plates under appropriate conditions for the indicator microorganism (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU)/mL, defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Tricine-SDS-PAGE Analysis

Objective: To determine the molecular weight and purity of Enterocin AS-48.

Materials:

-

Purified Enterocin AS-48

-

Tricine-SDS-PAGE gels (e.g., 16.5% separating gel, 10% spacer gel, 4% stacking gel)

-

Sample buffer (containing SDS and a reducing agent)

-

Running buffer (anode and cathode buffers)

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or silver staining reagents

-

Electrophoresis apparatus

Protocol:

-

Sample Preparation: Mix the purified AS-48 sample with the sample buffer and heat at 95°C for 5 minutes.

-

Gel Loading: Load the prepared sample and molecular weight standards into the wells of the Tricine-SDS-PAGE gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100V) until the dye front reaches the bottom of the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Analysis: Determine the molecular weight of the bacteriocin by comparing its migration to that of the protein standards. Assess purity by the presence of a single protein band.[7][8][9][10][11]

Mass Spectrometry Analysis

Objective: To confirm the molecular mass of Enterocin AS-48.

Materials:

-

Purified Enterocin AS-48

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Solvents for sample preparation (e.g., acetonitrile, water, formic acid)

Protocol:

-

Sample Preparation: Prepare the purified AS-48 sample in a solvent compatible with ESI-MS, typically a mixture of acetonitrile and water with a small amount of formic acid to facilitate ionization. The final concentration should be in the low µg/mL to ng/mL range.[12]

-

Infusion: Infuse the sample into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Due to the electrospray process, proteins often acquire multiple charges, resulting in a series of peaks.

-

Data Analysis: Deconvolute the resulting multiply charged ion series to determine the accurate molecular mass of the intact Enterocin AS-48.[13][14]

Conclusion

Enterocin AS-48 stands out as a well-characterized circular bacteriocin with significant potential in various applications. Its robust nature and potent antimicrobial activity make it a compelling subject for further research and development, particularly in the areas of food safety and novel antimicrobial therapies. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to work with this fascinating antimicrobial peptide.

References

- 1. Purification and amino acid composition of peptide antibiotic AS-48 produced by Streptococcus (Enterococcus) faecalis subsp. liquefaciens S-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. conductscience.com [conductscience.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 10. Tricine-SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Enterocin AS-48

Audience: Researchers, Scientists, and Drug Development Professionals

Enterocin (B1671362) AS-48 is a potent, circular bacteriocin (B1578144) produced by strains of Enterococcus faecalis.[1][2] Its unique structural characteristics and robust stability have positioned it as a significant subject of research for applications ranging from food biopreservation to novel antimicrobial therapies. This guide provides a comprehensive overview of its core physicochemical properties, the experimental protocols used for its characterization, and a visualization of its mechanism of action.

Core Molecular and Structural Properties

Enterocin AS-48 is a Class IIc bacteriocin, a group characterized by cyclic peptides where the N- and C-termini are covalently linked.[3] It is composed of 70 amino acid residues and is distinguished by the absence of modified residues like lanthionine (B1674491) or disulfide bridges.[1][4][5] The primary structure is circularized by a head-to-tail peptide bond formed between the N-terminal methionine and the C-terminal tryptophan.[4]

Structurally, AS-48 adopts a compact, globular conformation consisting of five α-helices that surround a dense hydrophobic core.[1][4][6] This unique architecture is fundamental to its remarkable stability.[4][7] The peptide has a high proportion of basic to acidic amino acids, resulting in a strong cationic nature and a high isoelectric point.[1]

Table 1: Core Physicochemical Data for Enterocin AS-48

| Property | Value | References |

|---|---|---|

| Classification | Class IIc Circular Bacteriocin | [3] |

| Molecular Mass | 7.14 kDa (7149 Da) | [5][8] |

| Amino Acid Residues | 70 | [4][5] |

| Structure | Cyclic polypeptide; five α-helices | [4][5][7] |

| Isoelectric Point (pI) | 10.09 - 10.5 | [1][5][9] |

| Post-translational Modifications | Head-to-tail cyclization; no disulfide bridges | [4][5] |

| Amino Acid Composition | High proportion (49%) of hydrophobic amino acids |[5][9] |

Stability Profile

A key feature of Enterocin AS-48 is its exceptional stability across a wide range of physical and chemical conditions, a direct consequence of its compact, circular structure.[4][10][11] This robustness makes it a highly viable candidate for various applications where environmental conditions can be harsh.

-

Thermal Stability: The bacteriocin is remarkably thermostable, retaining activity even after exposure to high temperatures, including autoclaving conditions (121°C).[4][12][13][14]

-

pH Stability: AS-48 is active and stable over a broad pH range.[4][10][12][13][14] Its inhibitory effect is noted to be enhanced in acidic conditions, with higher activity observed around pH 5.0.[15]

-

Enzymatic Stability: The circular backbone provides significant resistance to exopeptidases, which are primary pathways for peptide degradation.[10] While it is resistant to many proteases, it can be sensitive to certain digestive enzymes like α-chymotrypsin.[12][13][16]

-

Solubility: Enterocin AS-48 is a water-soluble peptide, though it has a tendency to form dimers and other aggregates in aqueous solutions.[17]

Table 2: Stability Characteristics of Enterocin AS-48

| Condition | Stability Profile | References |

|---|---|---|

| Temperature | Highly stable; retains activity after heating to 100°C and 121°C. | [4][12][14][18] |

| pH | Stable and active across a wide pH range (e.g., pH 2 to 9). | [13][14][19] |

| Enzymes | Resistant to exopeptidases and many proteases. Sensitive to α-chymotrypsin and pepsin. | [10][12][16][19] |

| Storage | Stable for extended periods (e.g., >120 days) in aqueous solutions and juices, especially at refrigeration temperatures (4°C). |[20] |

Mechanism of Antimicrobial Action

Enterocin AS-48 exerts its bactericidal effect by targeting and disrupting the cytoplasmic membrane of susceptible bacteria.[1][5] Unlike many bacteriocins that require a specific docking receptor, AS-48's action is mediated by direct electrostatic and hydrophobic interactions with the phospholipids (B1166683) of the target membrane.[21]

The proposed mechanism involves several key steps:

-

Binding: The cationic nature of AS-48 facilitates its initial binding to the negatively charged components of the bacterial cell membrane.

-

Conformational Change and Insertion: Upon interaction with the membrane, the water-soluble dimeric form of AS-48 is believed to transition into a membrane-bound state, allowing it to insert into the lipid bilayer.[10][17]

-

Pore Formation: The inserted AS-48 molecules oligomerize to form pores or ion channels, estimated to have a diameter of approximately 0.7 nm.[10][17]

-

Cell Death: The formation of these pores leads to the rapid dissipation of the proton motive force, leakage of ions and other low-molecular-weight solutes, and ultimately, cell death.[1][6][17]

Experimental Protocols

The characterization of Enterocin AS-48 relies on a set of standardized biochemical and microbiological techniques. Below are detailed methodologies for key experiments.

A multi-step process is required to obtain pure Enterocin AS-48 from a culture of E. faecalis.[16][22]

-

Cultivation: Grow the producer strain (E. faecalis) in a suitable broth medium (e.g., M17 broth) at 37°C for 11-18 hours.[16][23]

-

Cell Removal: Centrifuge the culture at high speed (e.g., 9,000 x g for 30 min at 4°C) to pellet the cells. The bacteriocin is in the supernatant.[16]

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 70-80% while stirring at 4°C. This precipitates the proteins, including the bacteriocin.[24] Centrifuge again (e.g., 10,000 x g for 60 min) to collect the protein pellet.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).[16] Dialyze the suspension against the same buffer overnight at 4°C to remove residual ammonium sulfate.[24]

-

Chromatography:

-

Cation Exchange Chromatography: Load the dialyzed sample onto a cation exchange column (e.g., CM-Sephadex). Elute the bound bacteriocin using a salt gradient (e.g., NaCl).

-

Reversed-Phase HPLC (RP-HPLC): For final polishing, subject the active fractions from the previous step to RP-HPLC on a C18 column.[16] Elute with a gradient of acetonitrile (B52724) in 0.05% trifluoroacetic acid. Monitor fractions for antimicrobial activity.

-

This assay is the standard method for quantifying bacteriocin activity.[18][24][25]

-

Indicator Strain Preparation: Prepare a soft agar overlay (e.g., Brain Heart Infusion with 0.7% agar) and inoculate it with a sensitive indicator strain (e.g., Listeria monocytogenes or E. faecalis S-47).[18][26] Pour this seeded agar over a base of solid agar in a petri dish.

-

Well Creation: Once the overlay has solidified, cut uniform wells (e.g., 6-8 mm diameter) into the agar.

-

Sample Application: Add a fixed volume (e.g., 100 µL) of the bacteriocin sample (or serial dilutions thereof) into each well.[18][25]

-

Incubation: Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.

-

Analysis: Measure the diameter of the clear zone of inhibition around each well. Activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that still produces a clear zone of inhibition.[26]

These protocols assess the resilience of the bacteriocin under different conditions.[14][19][25]

-

Thermal Stability:

-

Aliquot the purified bacteriocin solution into separate tubes.

-

Incubate the tubes at various temperatures (e.g., 37°C, 50°C, 70°C, 100°C for 30 min, and 121°C for 15 min).[24][25]

-

Cool the samples to room temperature.

-

Determine the residual antimicrobial activity using the agar well diffusion assay.

-

-

pH Stability:

-

Adjust the pH of bacteriocin aliquots to a range of values (e.g., pH 2.0 to 12.0) using sterile 0.1N HCl or 0.1N NaOH.[19][25]

-

Incubate the samples at room temperature or 37°C for 2 hours.[19]

-

Neutralize the pH of all samples back to 7.0.

-

Determine the residual activity using the agar well diffusion assay.

-

-

Enzyme Stability:

-

Treat bacteriocin aliquots with various enzymes (e.g., Proteinase K, α-amylase, pepsin, trypsin) at a final concentration of 1-2 mg/mL.[19][25]

-

Incubate at the optimal temperature for each enzyme (e.g., 37°C) for 2 hours.[19][25]

-

Inactivate the enzymes by boiling for 5-10 minutes.

-

Determine the residual activity using the agar well diffusion assay. A loss of activity after treatment with proteases confirms the proteinaceous nature of the bacteriocin.

-

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Bacteriocin - Wikipedia [en.wikipedia.org]

- 4. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bacteriocin IId - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous expression of enterocin AS-48 in several strains of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AS-48 bacteriocin: close to perfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of combined physico-chemical preservatives on enterocin AS-48 activity against the enterotoxigenic Staphylococcus aureus CECT 976 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Stability of enterocin AS-48 in fruit and vegetable juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. journals.asm.org [journals.asm.org]

- 23. researchgate.net [researchgate.net]

- 24. scielo.br [scielo.br]

- 25. technoarete.org [technoarete.org]

- 26. researchgate.net [researchgate.net]

Enterocin AS-48: A Deep Dive into its Genetic Blueprint and Regulatory Networks

A Technical Guide for Researchers and Drug Development Professionals

Enterocin (B1671362) AS-48, a potent circular bacteriocin (B1578144) produced by Enterococcus faecalis, has garnered significant attention in the scientific community for its broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage bacteria. This technical guide provides an in-depth exploration of the genetic organization and intricate regulatory mechanisms governing the biosynthesis of this promising antimicrobial peptide. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology.

The Enterocin AS-48 Gene Cluster: A Coordinated Operon Structure

The genetic determinants for Enterocin AS-48 production are located on the conjugative plasmid pMB2.[1][2] The biosynthesis and immunity of AS-48 are orchestrated by a cluster of ten genes organized into two distinct, co-transcribed operons: as-48ABC and as-48C1DD1EFGH.[1][3][4] This genetic arrangement ensures the coordinated expression of all components necessary for the production, maturation, secretion, and self-immunity of the bacteriocin.

Gene Organization and Function

The table below summarizes the constituent genes of the Enterocin AS-48 cluster and their elucidated or putative functions.

| Gene | Operon | Protein Size (amino acids) | Putative Function |

| as-48A | as-48ABC | 105 (precursor) | Structural gene encoding the AS-48 prepeptide. |

| as-48B | as-48ABC | 338 | Involved in the processing and maturation of the AS-48 prepeptide. Essential for bacteriocin production.[5] |

| as-48C | as-48ABC | 134 | Contributes to the immunity of the producer strain. |

| as-48C1 | as-48C1DD1EFGH | 277 | Component of an ABC transporter system (As-48C1D), likely involved in secretion and providing low levels of immunity.[2] |

| as-48D | as-48C1DD1EFGH | 245 | ATP-binding cassette (ABC) protein of the As-48C1D transporter. Contains an ATP-binding domain.[6] |

| as-48D1 | as-48C1DD1EFGH | 79 | Primary immunity protein, providing self-protection to the producer cell. |

| as-48E | as-48C1DD1EFGH | 215 | Component of the ABC transporter system (As-48EFGH) involved in immunity. |

| as-48F | as-48C1DD1EFGH | 258 | Permease component of the As-48EFGH ABC transporter. |

| as-48G | as-48C1DD1EFGH | 231 | Permease component of the As-48EFGH ABC transporter. |

| as-48H | as-48C1DD1EFGH | 228 | ATP-binding protein of the As-48EFGH ABC transporter. Contains an ATP-binding domain.[6] |

Regulation of Enterocin AS-48 Production: A Multi-layered Control System

The expression of the Enterocin AS-48 gene cluster is a tightly regulated process, involving both transcriptional and post-transcriptional control mechanisms. This ensures that the potent bacteriocin is produced efficiently and that the producer cell is protected from its antimicrobial activity.

Transcriptional Regulation: A Trio of Promoters

The transcription of the two operons is initiated from at least three distinct promoters: PA, P2(2), and PD1.[3][4] The PA promoter drives the transcription of the as-48ABC operon, while the PD1 promoter is located upstream of the as-48D1EFGH gene cluster.[1] The P2(2) promoter has also been identified as playing a role in the expression of the gene cluster.[3][4] The presence of multiple promoters suggests a complex regulatory network that can respond to various cellular and environmental signals.

Post-Transcriptional Control of the as-48ABC Operon

A key feature of AS-48 regulation is the post-transcriptional control of the as-48ABC operon.[2] This mechanism uncouples the translation of the structural gene, as-48A, from the downstream genes, as-48B and as-48C. This allows for the maximized production of the AS-48 prepeptide before the full immunity machinery is in place, preventing any deleterious effects on the producer cell.[2]

Quorum Sensing and Environmental Factors

While not explicitly detailed as a classic three-component system in the provided search results, the regulation of many bacteriocins, including some enterocins, is known to be mediated by quorum sensing. This cell-density-dependent regulatory mechanism allows bacteria to coordinate gene expression in response to population density. Further research is needed to fully elucidate the potential role of quorum sensing in the regulation of Enterocin AS-48 production. Additionally, environmental factors such as pH have been shown to influence the activity of the as-48 promoters, indicating that the production of this bacteriocin can be modulated by external conditions.[3][4]

Visualizing the Genetic Organization and Regulatory Logic

To better understand the organization and regulation of the Enterocin AS-48 gene cluster, the following diagrams have been generated using the DOT language.

Caption: Organization of the Enterocin AS-48 gene cluster into two operons.

Caption: Regulatory logic of Enterocin AS-48 gene expression.

Experimental Protocols for Studying the Enterocin AS-48 System

A comprehensive understanding of the Enterocin AS-48 gene cluster and its regulation has been achieved through a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Analysis of Promoter Activity using a Reporter Gene System

This protocol is adapted from the methodology used to identify and characterize the promoters involved in AS-48 expression.[3][4]

Objective: To quantify the activity of putative promoter regions of the as-48 gene cluster.

Materials:

-

E. faecalis strain

-

Promoter-probe vector (e.g., pTLR1 containing a promoterless mCherry gene)

-

PCR primers specific for the putative promoter regions

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli and E. faecalis cells for transformation

-

Fluorometer or fluorescence microscope

Methodology:

-

Amplification of Promoter Regions: Putative promoter sequences are amplified from the pMB2 plasmid by PCR using specific primers.

-

Cloning into Promoter-Probe Vector: The amplified promoter fragments are digested with appropriate restriction enzymes and ligated into the multiple cloning site of the promoter-probe vector, upstream of the reporter gene (e.g., mCherry).

-

Transformation: The ligation mixtures are transformed into competent E. coli for plasmid propagation and sequence verification. Subsequently, the recombinant plasmids are transformed into a suitable E. faecalis host strain.

-

Measurement of Reporter Gene Expression: The transformed E. faecalis strains are cultured under desired conditions. The expression of the reporter protein (mCherry) is quantified by measuring fluorescence intensity using a fluorometer or by visualizing fluorescent cells under a microscope.

-

Data Analysis: The fluorescence values are normalized to cell density (e.g., optical density at 600 nm) to determine the relative promoter strength.

Purification of Enterocin AS-48

This protocol outlines a general procedure for the purification of Enterocin AS-48 from culture supernatants.

Objective: To isolate and purify Enterocin AS-48 to homogeneity.

Materials:

-

E. faecalis AS-48 producer strain

-

Culture medium (e.g., Tryptic Soy Broth)

-

Chromatography columns (e.g., cation exchange, hydrophobic interaction, and/or size exclusion)

-

Chromatography system (e.g., FPLC or HPLC)

-

SDS-PAGE analysis equipment

-

Bacteriocin activity assay materials (indicator strain, agar (B569324) plates)

Methodology:

-

Cultivation and Harvesting: The producer strain is cultured in a suitable liquid medium to maximize bacteriocin production. The cells are then removed by centrifugation to obtain the culture supernatant.

-

Ammonium Sulfate Precipitation: The bacteriocin is precipitated from the supernatant by the gradual addition of ammonium sulfate to a high concentration (e.g., 60-80% saturation). The precipitate is collected by centrifugation and resuspended in a minimal volume of an appropriate buffer.

-

Cation Exchange Chromatography: The resuspended sample is loaded onto a cation exchange column. The column is washed, and the bound bacteriocin is eluted using a salt gradient (e.g., NaCl). Fractions are collected and tested for antimicrobial activity.

-

Hydrophobic Interaction Chromatography: Active fractions from the previous step are pooled and subjected to hydrophobic interaction chromatography. The bacteriocin is eluted with a decreasing salt gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity, the active fractions are subjected to RP-HPLC using a C8 or C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water.

-

Purity and Identity Confirmation: The purity of the final sample is assessed by SDS-PAGE. The identity of the purified peptide can be confirmed by mass spectrometry.

Experimental Workflow for AS-48 Research

The following diagram illustrates a typical experimental workflow for investigating the Enterocin AS-48 system.

Caption: A typical experimental workflow for studying the Enterocin AS-48 system.

References

- 1. mdpi.com [mdpi.com]

- 2. AS-48 bacteriocin: close to perfection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the promoters involved in enterocin AS-48 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Analysis of the Gene Cluster Involved in Production of the Bacteriocin Circularin A by Clostridium beijerinckii ATCC 25752 - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Mode of Action of Bacteriocin AS-48 on Gram-Positive and Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mode of action of AS-48, a circular bacteriocin (B1578144) produced by Enterococcus faecalis. AS-48 exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is notably lower, primarily due to the protective barrier of the outer membrane. This document details the molecular mechanisms of AS-48, compares its effects on Gram-positive versus Gram-negative bacteria, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of its action and experimental workflows.

Introduction

AS-48 is a 70-amino-acid, head-to-tail cyclized peptide bacteriocin that has garnered significant interest for its broad-spectrum bactericidal activity against many Gram-positive bacteria, including foodborne pathogens and clinically relevant species. Its unique cyclic structure contributes to its high stability over a wide range of pH and temperatures. The primary target of AS-48 is the cytoplasmic membrane of susceptible bacteria, where it forms pores, leading to the dissipation of the proton motive force and ultimately cell death. This guide explores the nuanced differences in the mode of action of AS-48 against Gram-positive and Gram-negative bacteria.

Comparative Mode of Action: Gram-Positive vs. Gram-Negative Bacteria

The fundamental difference in the cell envelope structure of Gram-positive and Gram-negative bacteria dictates their susceptibility to AS-48.

Action on Gram-Positive Bacteria

Gram-positive bacteria lack an outer membrane, allowing AS-48 direct access to the peptidoglycan layer and the cytoplasmic membrane. The interaction proceeds as follows:

-

Electrostatic Interaction: The cationic nature of AS-48 facilitates its initial binding to the negatively charged components of the Gram-positive cell envelope, such as teichoic acids in the peptidoglycan layer and phospholipids (B1166683) of the cytoplasmic membrane.

-

Membrane Insertion and Pore Formation: Following the initial binding, AS-48 monomers insert into the cytoplasmic membrane. This process is dependent on the presence of a transmembrane potential. Once inserted, the monomers oligomerize to form pores, leading to the leakage of ions and small molecules. This rapid efflux of intracellular components, particularly potassium ions, and the dissipation of the membrane potential are the primary causes of cell death.

Enterocin AS-48: A Technical Guide to its Interaction with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocin AS-48 is a potent, 70-amino-acid circular bacteriocin (B1578144) produced by strains of Enterococcus faecalis.[1][2] Its unique head-to-tail cyclized peptide bond confers remarkable stability against thermal and pH stresses, making it a subject of intense research for applications in food preservation and as a potential therapeutic agent.[2][3] Structurally, AS-48 is a cationic, amphipathic peptide arranged into a compact globular structure of five alpha-helices.[1][4] Its primary mode of action involves the permeabilization and disruption of the cytoplasmic membrane of target bacteria, particularly Gram-positive species, leading to rapid cell death.[2] This guide provides an in-depth technical overview of the molecular interactions between Enterocin AS-48 and lipid bilayers, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Core Mechanism of Lipid Bilayer Interaction

The bactericidal activity of Enterocin AS-48 is initiated by its binding to and subsequent disruption of the target cell's cytoplasmic membrane. This process does not require a specific protein receptor and can be described in a multi-step model.[1][2][5]

-

Dimeric State Transition: In aqueous solution, AS-48 exists as a water-soluble, non-toxic dimer known as Dimer Form I (DF-I).[1] Upon approaching a lipid bilayer, electrostatic interactions between the cationic peptide and anionic phospholipids (B1166683) in the membrane are believed to trigger a significant conformational change.[1][6]

-

Membrane Binding and Conformational Change: The DF-I dimer transitions to a membrane-competent state, Dimer Form II (DF-II). This transition involves a 90° rotation of each monomer relative to the other.[1] This reorientation exposes the hydrophobic surfaces of α-helices H1 and H2, which are otherwise buried in the DF-I state, preparing the peptide for membrane insertion.[1] Aromatic residues like Tyr54 and Trp70 may facilitate anchoring at the lipid-water interface.[1][2]

-

Membrane Insertion and Pore Formation: The exposed hydrophobic helices insert into the lipid bilayer. The aggregation of several AS-48 molecules within the membrane leads to the formation of pores or ion channels.[1][7] These pores are of low specificity, allowing the leakage of ions (such as K+ and H+) and other small cytoplasmic components.[1][2]

-

Dissipation of Membrane Potential and Cell Death: The formation of these pores dissipates the proton motive force (PMF) and the membrane potential, which is crucial for cellular energy production and transport processes.[1][2] This rapid depolarization leads to the cessation of essential biosynthetic pathways and ultimately results in cell death.[2] Notably, a pre-existing membrane potential is not required for AS-48 to exert its activity.[2][5] At higher concentrations, the peptide can cause more extensive and chaotic disorganization of the membrane structure.[2]

Quantitative Data Summary

The interaction of Enterocin AS-48 with lipid bilayers has been quantified through various biophysical methods. The key parameters are summarized below.

Table 1: Pore Characteristics and Conductance

| Parameter | Value | Lipid System | Method | Reference |

| Single-Channel Conductance | 12 - 18 pS | Asolectin | Planar Lipid Bilayer | [1][2] |

| Estimated Pore Diameter | ~0.7 nm | Asolectin | Calculation from Conductance | [1][2] |

| Estimated Pore Diameter | ~2.1 nm | Not Specified | Not Specified | [6] |

Table 2: Binding Affinity and Effective Concentrations

| Parameter | Value | System | Method | Reference |

| Dissociation Constant (Kd) | 9.7 µM | Synthetic Liposomes | Lipid Cosedimentation Assay | [8] |

| Concentration for Liposome Interaction | 1 - 4 µg/mL | Asolectin Liposomes | Not Specified | [1] |

| Concentration for Solute Diffusion | 5 µg/mL | Asolectin Liposomes | Radiolabeled Solute Release | [2] |

| IC50 | 1.3 µM | Leishmania donovani | Proliferation Assay (MTT) | [3][6] |

Table 3: Effects on Membrane Integrity and Ion Flux

| Effect | Observation | Target Organism | Method | Reference |

| Ion Efflux (86Rb+) | 92% release in 5 min | Corynebacterium glutamicum | Radiotracer Efflux Assay | [2] |

| Ion Efflux (86Rb+) | 83% release in 5 min | Bacillus subtilis | Radiotracer Efflux Assay | [2] |

| Membrane Depolarization | Rapid decrease in potential | Enterococcus faecalis | Potential-sensitive Dyes | [2] |

| Membrane Depolarization | Rapid fluorescence increase | Leishmania donovani | Bisoxonol Fluorescence Assay | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the protocols for key experiments used to characterize the AS-48-membrane interaction.

Planar Lipid Bilayer Conductance Measurement

This technique allows for the direct observation of single-channel events caused by pore-forming peptides.

-

Apparatus Setup: A two-chamber cell is separated by a thin Teflon film containing a small aperture (100-200 µm).

-

Bilayer Formation: A solution of lipid (e.g., asolectin) in an organic solvent (e.g., n-decane) is painted across the aperture. The solvent dissolves into the aqueous buffer, leaving a stable planar lipid bilayer.

-

Measurement: Ag/AgCl electrodes are placed in each chamber to apply a constant voltage across the bilayer. The resulting ionic current is measured using a sensitive patch-clamp amplifier.

-

Peptide Addition: Enterocin AS-48 is added to one chamber (the cis side) and stirred.

-

Data Acquisition: After a delay period, the insertion of AS-48 pores into the membrane results in discrete, stepwise increases in current, corresponding to channel openings. The magnitude of these steps is used to calculate the single-channel conductance.[1][2]

Liposome Permeabilization Assays

These assays measure the ability of AS-48 to induce leakage of entrapped contents from model vesicles.

-

Vesicle Preparation:

-

A desired lipid composition (e.g., asolectin, or defined mixtures like POPC/POPG) is dissolved in a chloroform/methanol solvent.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

-

The film is hydrated with a buffer containing a high concentration of a fluorescent probe (e.g., calcein (B42510) or carboxyfluorescein) or a radiolabeled solute. At high concentrations, the fluorescence of these dyes is self-quenched.

-

The resulting suspension is subjected to freeze-thaw cycles and extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

-

Untrapped, external probe is removed by size-exclusion chromatography (e.g., Sephadex G-50 column).

-

-

Leakage Measurement:

-

The vesicle suspension is placed in a cuvette within a spectrofluorometer.

-

Enterocin AS-48 is added to the suspension.

-

Pore formation by AS-48 causes the entrapped fluorescent probe to leak out into the larger external volume. The resulting dilution relieves the self-quenching, causing a measurable increase in fluorescence intensity over time.

-

The fluorescence is recorded continuously. For 100% leakage reference, a detergent like Triton X-100 is added at the end of the experiment to completely disrupt the vesicles.

-

Membrane Potential and Permeability Assays in Live Cells

These assays use fluorescent probes to monitor membrane integrity in real-time in response to AS-48.

-

Membrane Depolarization (Bisoxonol Assay):

-

Bacterial or protozoan cells are harvested, washed, and resuspended in a suitable buffer (e.g., HBSS-Glucose) at a defined cell density (e.g., 2 × 107 cells/ml).[3]

-

The potential-sensitive dye bisoxonol (e.g., 0.1 µM) is added to the cell suspension.[3]

-

A baseline fluorescence reading is taken using a microplate spectrofluorometer (e.g., λEXC = 544 nm, λEM = 584 nm).[3]

-

AS-48 is added at various concentrations, and the change in fluorescence is recorded over time. An increase in fluorescence indicates membrane depolarization.[3]

-

-

Vital Dye Uptake (SYTOX Green Assay):

-

Cells are prepared as above.

-

A membrane-impermeant nucleic acid stain, SYTOX Green (e.g., 1 µM), is added to the cell suspension.[9]

-

A baseline fluorescence is established (e.g., λEXC = 485 nm, λEM = 520 nm).[9]

-

Upon addition of AS-48, membrane permeabilization allows the dye to enter the cell and bind to DNA, resulting in a dramatic increase in fluorescence.[3]

-

A positive control for maximal permeabilization (e.g., 0.1% Triton X-100) is used to normalize the results.[9]

-

Conclusion and Implications

Enterocin AS-48 disrupts lipid bilayers through a sophisticated, receptor-independent mechanism involving a conformational transition from a soluble to a membrane-active state, followed by insertion and pore formation. This action effectively dissipates the target cell's membrane potential, proving lethal. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers. For drug development professionals, the potent membrane activity of AS-48, combined with its stability, highlights its potential as a lead compound for novel antimicrobial agents. Future research may focus on engineering AS-48 variants with enhanced specificity or activity against a broader spectrum of pathogens, including Gram-negative bacteria and multidrug-resistant strains.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enterococcal Bacteriocins and Antimicrobial Proteins that Contribute to Niche Control - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Bacteriocin AS-48 binding to model membranes and pore formation as revealed by coarse-grained simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Structural Determination of Enterocin AS-48: A Technical Guide to its NMR Elucidation

For Researchers, Scientists, and Drug Development Professionals

Enterocin AS-48, a circular bacteriocin (B1578144) produced by Enterococcus faecalis, has garnered significant interest for its broad-spectrum antimicrobial activity. Its unique 70-residue, head-to-tail cyclized structure endows it with remarkable stability and a potent membrane-disrupting mechanism of action. The three-dimensional structure of Enterocin AS-48 was first elucidated using nuclear magnetic resonance (NMR) spectroscopy, providing critical insights into its function. This technical guide details the methodologies employed in the NMR-based structural determination of Enterocin AS-48, presenting key quantitative data and experimental protocols for researchers in the fields of structural biology and drug development.

Experimental Protocols

The structural determination of Enterocin AS-48 via NMR spectroscopy involves a series of well-defined steps, from sample preparation to the final structure calculation and refinement.

Sample Preparation

A homogenous and stable sample is paramount for high-quality NMR data acquisition. The protocol for preparing Enterocin AS-48 for NMR analysis is as follows:

-

Purification: Enterocin AS-48 is purified from E. faecalis culture supernatants using a combination of cation-exchange and reverse-phase high-performance liquid chromatography (HPLC).

-

Concentration: The purified peptide is concentrated to approximately 2 mM.

-

Solvent System: The sample is dissolved in a solution of 90% H₂O/10% D₂O.

-

pH: The pH of the sample is adjusted to 3.5. This acidic condition is crucial as it prevents aggregation and precipitation of the protein, ensuring a monomeric state suitable for NMR analysis.

-

Internal Standard: A standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.

NMR Data Acquisition

A suite of multidimensional NMR experiments is performed to obtain the necessary information for resonance assignment and structure calculation. These experiments are typically carried out on a high-field NMR spectrometer (e.g., 600 MHz or higher).

The key NMR experiments include:

-

Two-Dimensional Total Correlated Spectroscopy (TOCSY): This experiment is used to identify the spin systems of the amino acid residues by correlating all protons within a given residue. A mixing time of 80 ms (B15284909) is typically employed.

-

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for obtaining distance constraints between protons that are close in space (typically < 5 Å), which forms the basis for determining the three-dimensional structure. A mixing time of 150 ms is commonly used.

-

Two-Dimensional Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds (typically up to three bonds away).

-

¹⁵N-HSQC and ¹³C-HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples (¹⁵N and/or ¹³C), these experiments provide correlations between protons and their directly attached nitrogen or carbon atoms, respectively, greatly facilitating resonance assignment.

Structure Calculation and Refinement

The collected NMR data is processed and analyzed to generate the final three-dimensional structure of Enterocin AS-48.

-

Resonance Assignment: The first step involves assigning all the observed NMR signals to specific protons, carbons, and nitrogens in the amino acid sequence of Enterocin AS-48. This is achieved by systematically analyzing the through-bond correlations from TOCSY and COSY spectra and the sequential connectivities observed in the NOESY spectra.

-

Constraint Generation:

-

Distance Constraints: The cross-peaks in the NOESY spectra are integrated, and their volumes are used to derive upper-limit distance constraints between pairs of protons. These are typically categorized as strong (1.8–2.7 Å), medium (1.8–3.3 Å), and weak (1.8–5.0 Å).

-

Dihedral Angle Constraints: ³J(HN,Hα) coupling constants, measured from high-resolution 1D or 2D spectra, are used to derive dihedral angle constraints for the protein backbone (φ angles) using the Karplus equation.

-

-

Structure Calculation: The initial 3D structures are calculated using software programs like DYANA (Dynamics Algorithm for NMR Applications). This program uses a simulated annealing approach to find conformations that satisfy the experimental distance and dihedral angle constraints.

-

Structure Refinement: The family of structures generated by DYANA is further refined using molecular dynamics simulations in a program like GROMOS (Groningen Molecular Simulation). This refinement process typically involves simulating the protein in a water box to improve the stereochemical quality and optimize the non-bonded interactions, resulting in a final ensemble of low-energy structures.

Data Presentation

The quantitative data derived from the NMR analysis is fundamental for the structural determination. The following tables summarize the key NMR data for Enterocin AS-48.

Table 1: Summary of Structural Statistics for the Final Ensemble of 20 Structures of Enterocin AS-48

| Parameter | Value |

| NMR Distance and Dihedral Constraints | |

| Total NOE constraints | 968 |

| Intra-residue | 345 |

| Sequential ( | i-j |

| Medium-range (1< | i-j |

| Long-range ( | i-j |

| Dihedral angle restraints (φ) | 54 |

| Deviations from Experimental Restraints | |

| Distance constraints (>0.5 Å) | 0 |

| Dihedral angle constraints (>5°) | 0 |

| Average RMSD to the Mean Structure (Å) | |

| Backbone atoms (residues 1-70) | 0.45 ± 0.08 |

| All heavy atoms (residues 1-70) | 0.89 ± 0.11 |

| Ramachandran Plot Analysis (%) | |

| Residues in most favored regions | 85.3 |

| Residues in additionally allowed regions | 13.5 |

| Residues in generously allowed regions | 1.2 |

| Residues in disallowed regions | 0.0 |

Note: The structural statistics are based on the PDB entry 1E68.

Table 2: Representative ¹H Chemical Shifts (ppm) for Selected Residues of Enterocin AS-48 at pH 3.5

| Residue | HN | Hα | Hβ | Other Protons |

| Met1 | - | 4.25 | 2.15 | CεH₃: 2.08 |

| Lys2 | 8.52 | 4.31 | 1.85 | Hγ: 1.45, Hδ: 1.68, Hε: 3.01 |

| Phe5 | 8.21 | 4.65 | 3.12 | Hδ: 7.25, Hε: 7.31, Hζ: 7.20 |

| Trp11 | 8.15 | 4.70 | 3.28 | Hδ1: 7.65, Hε1: 10.1, Hε3: 7.18, Hζ2: 7.55, Hζ3: 7.08, Hη2: 7.35 |

| Gly13 | 8.35 | 3.98 | - | - |

| Ala22 | 8.19 | 4.35 | 1.48 | - |

| Val30 | 8.05 | 4.15 | 2.10 | γ-CH₃: 0.95, 1.05 |

| Ile41 | 8.10 | 4.20 | 1.95 | γ-CH₃: 0.90, δ-CH₃: 0.85 |

| Lys58 | 8.45 | 4.28 | 1.88 | Hγ: 1.48, Hδ: 1.70, Hε: 3.05 |

| Trp66 | 8.28 | 4.75 | 3.35 | Hδ1: 7.70, Hε1: 10.2, Hε3: 7.25, Hζ2: 7.60, Hζ3: 7.15, Hη2: 7.40 |

Note: This is a representative subset of the full chemical shift data available from the Biological Magnetic Resonance Bank (BMRB) under accession number 4112.

Visualization of the Experimental Workflow

The overall process for the structural determination of Enterocin AS-48 using NMR can be visualized as a streamlined workflow.

Caption: Workflow for the structural determination of Enterocin AS-48 by NMR.

Conclusion

The determination of the three-dimensional structure of Enterocin AS-48 by NMR spectroscopy has been instrumental in understanding its mode of action and has provided a structural framework for the design of novel antimicrobial agents. This technical guide outlines the key experimental protocols and presents the essential quantitative data that underpin our current knowledge of this potent bacteriocin. The detailed methodologies and data serve as a valuable resource for researchers aiming to study similar antimicrobial peptides or to further engineer Enterocin AS-48 for enhanced therapeutic properties.

Enterocin AS-48: A Receptor-Independent Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract